1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone
Overview
Description
1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone is a chemical compound with the CAS Number: 1216541-77-3. It has a molecular weight of 215.23 and its IUPAC name is 1-[6-(3-fluorophenyl)-3-pyridinyl]ethanone .
Molecular Structure Analysis
The molecular structure of 1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone is represented by the linear formula C13H10FNO . The InChI code for this compound is 1S/C13H10FNO/c1-9(16)11-5-6-13(15-8-11)10-3-2-4-12(14)7-10/h2-8H,1H3 .Physical And Chemical Properties Analysis
1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone has a molecular weight of 215.23 . Its exact mass is 139.043341977 g/mol . It has a complexity of 138 and a topological polar surface area of 30 Ų .Scientific Research Applications
Versatile Synthesis Applications
- Versatile Three-Component Coupling: A study by Almansa et al. (2008) developed a three-component coupling method for synthesizing pyrazolo[3,4-b]pyridines and other bicyclic systems, showcasing the utility of compounds like 1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone in creating diverse chemical structures, including thieno[3,2-b]pyridines and isoxazolo[5,4-b]pyridines (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).
Novel Synthesis Methods
- One-Pot Non-Cyanide Synthesis: Kopchuk et al. (2017) described a one-pot non-cyanide method for synthesizing 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, indicating the potential of using related compounds in non-cyanide synthesis processes (Kopchuk, Nikonov, Krinochkin, Kovalev, Zyryanov, Rusinov, & Chupakhin, 2017).
Molecular Structure and Analysis
- Molecular Structure and Vibrational Analysis: The study of molecular structure and vibrational assignments of similar ethanone derivatives was conducted by Mary et al. (2015), highlighting the significance of these compounds in understanding molecular stability, charge transfer, and potential applications in nonlinear optics (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015).
Pharmaceutical and Biological Applications
- Potential Antiviral and Antimicrobial Activities: Attaby et al. (2006) explored the antiviral activity of derivatives of similar compounds, suggesting their potential in developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006). Additionally, Salimon et al. (2011) investigated the antimicrobial activity of related compounds, indicating their significance in antimicrobial research (Salimon, Salih, & Hussien, 2011).
Material Science and Chemistry
- Role in Light Emitting Diodes and Fluorophores: Studies on the synthesis and characterization of ligands similar to 1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone have shown their utility in the development of light-emitting diodes and environmentally sensitive fluorophores, as demonstrated by Cho et al. (2010) and Hussein et al. (2019) (Cho, Jin, Choi, Yoon, Hong, Kim, Park, & Ju, 2010); (Hussein, El Guesmi, & Ahmed, 2019).
Safety And Hazards
properties
IUPAC Name |
1-[6-(3-fluorophenyl)pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9(16)11-5-6-13(15-8-11)10-3-2-4-12(14)7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGZFVQEJDAGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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